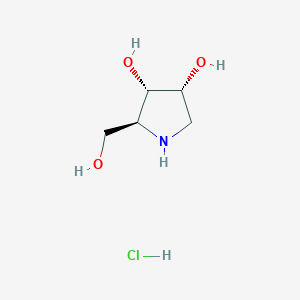
(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, also known as “PMD”, is a significant compound in the biomedical field . Its complex molecular structure plays a crucial role in the development of pharmaceuticals aimed at combating various afflictions . Particularly in diabetes treatment, PMD’s potent glucosidase inhibition shows exceptional potential for regulating blood glucose levels . Moreover, it has shown promise as an anti-proliferative agent, making it a potential avenue for tackling certain cancer variants .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride” are not fully detailed in the available resources. It is known that its molecular formula is C5H12ClNO3 and its molecular weight is 169.61.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound and its derivatives, such as those mentioned as pyrrolidine 3,4-diol derivatives, have been synthesized and evaluated for their anticancer activity. Particularly, certain derivatives demonstrated notable antiproliferative effects on pancreatic cancer cell lines (Steimer et al., 2014).
Glycosidase Inhibition
Some derivatives of this compound, specifically those related to 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, have been synthesized and shown to possess inhibitory activities towards various glycosidases. These activities are significant as they can influence biological processes and potentially lead to therapeutic applications (Popowycz et al., 2004).
Chemo-enzymatic Synthesis and Tuberculosis Treatment
The compound, also referred to as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), and its enantiomer LAB, have been synthesized using a chemo-enzymatic strategy. This process led to the creation of various derivatives with diverse inhibitory profiles against glycosidases and other biological targets. Interestingly, some derivatives showed activity in inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Concia et al., 2013).
Synthesis of Antibiotics
Research has demonstrated the synthesis of both enantiomers of the antibiotic anisomycin starting from variants of this compound, indicating its utility as a precursor in synthesizing complex bioactive molecules, such as antibiotics (Kaden et al., 2005).
DNA and RNA Interactions
The compound and its derivatives have been used to create modified oligodeoxynucleotides (ODN) that form intercalating nucleic acids (INAs). These modified ODNs have been studied for their interactions with DNA and RNA, revealing their potential for influencing nucleic acid structures and functions (Filichev & Pedersen, 2003).
Zukünftige Richtungen
“(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride” shows promise in the realm of diabetes treatment and as an anti-proliferative agent . This suggests that future research could focus on these areas, potentially leading to the development of new therapeutic strategies for diabetes and certain types of cancer.
Eigenschaften
IUPAC Name |
(2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-VEGRVEBRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1)CO)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

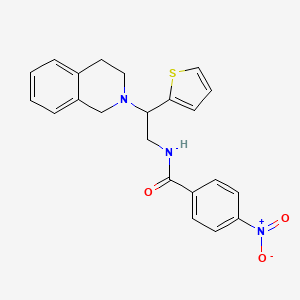
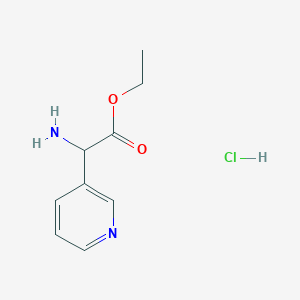

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

![(3-Chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2423260.png)
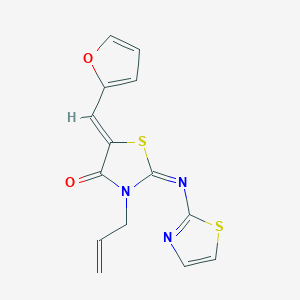
![N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2423264.png)


![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(1,3-benzodioxol-5-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2423272.png)
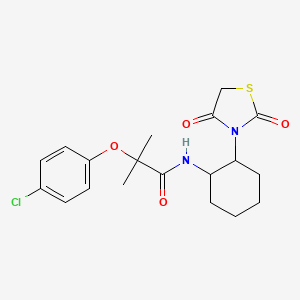
![2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2423274.png)